Hexadecanamide, N,N'-1,2-ethanediylbis-
Description
Contextualization within the Broader Class of Fatty Amide Derivatives
Fatty acid amides are a diverse class of chemical compounds derived from fatty acids and amines. They are broadly categorized into primary, secondary, and tertiary amides, as well as bis-amides. Hexadecanamide (B162939), N,N'-1,2-ethanediylbis- falls into the category of bis-amides, which are characterized by the presence of two amide groups within the molecule. The general structure of a bis-amide involves two fatty acid chains linked to a diamine. In the case of Hexadecanamide, N,N'-1,2-ethanediylbis-, the fatty acid is palmitic acid (a C16 saturated fatty acid), and the diamine is ethylenediamine (B42938).
The presence of long, saturated hydrocarbon tails from the palmitic acid moieties gives the molecule a waxy, nonpolar character, while the two amide groups introduce polarity and the capacity for hydrogen bonding. This dual nature is fundamental to many of its applications, such as its function as a surfactant and a surface-modifying agent. The strong intermolecular hydrogen bonding between the amide groups in bis-amides like Hexadecanamide, N,N'-1,2-ethanediylbis- results in high melting points and thermal stability compared to primary amides.
Nomenclature and Synonyms: N,N'-Ethylenebispalmitamide
The systematic IUPAC name for this compound is N-[2-(hexadecanoylamino)ethyl]hexadecanamide. However, in industrial and academic literature, it is more commonly referred to by its synonym, N,N'-Ethylenebispalmitamide. This name more intuitively describes the structure as being derived from two palmitamide units linked by an ethylene (B1197577) bridge.
A variety of other synonyms and identifiers are used for this compound, which are important to recognize when reviewing scientific and technical literature.
| Identifier Type | Identifier |
|---|---|
| CAS Number | 5518-18-3 |
| EC Number | 226-864-0 |
| Molecular Formula | C34H68N2O2 |
| Molecular Weight | 536.92 g/mol |
Significance and Emerging Research Frontiers
The significance of Hexadecanamide, N,N'-1,2-ethanediylbis- lies in its multifunctionality. Its molecular architecture allows it to act as a lubricant, slip agent, dispersant, and processing aid in a wide range of materials. In the realm of advanced materials, its ability to self-assemble into supramolecular structures opens up possibilities for the development of novel functional materials with applications in nanotechnology and drug delivery.
Emerging research is focused on harnessing these properties for more sophisticated applications. For instance, its use in the synthesis of nanoparticles is being explored, where it can control the size, shape, and surface properties of the nanoparticles for applications in catalysis and electronics. In the biomedical field, while still in early stages, research into the potential anti-inflammatory and antimicrobial properties of fatty acid amides, in general, suggests a promising future for derivatives like N,N'-Ethylenebispalmitamide.
Structure
2D Structure
Properties
IUPAC Name |
N-[2-(hexadecanoylamino)ethyl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)35-31-32-36-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3,(H,35,37)(H,36,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXZKOFYXXDTFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029272 | |
| Record name | Hexadecanamide, N,N'-1,2-ethanediylbis- | |
| Source | EPA DSSTox | |
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Molecular Weight |
536.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals | |
| Record name | Hexadecanamide, N,N'-1,2-ethanediylbis- | |
| Source | EPA Chemicals under the TSCA | |
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CAS No. |
5518-18-3 | |
| Record name | N,N′-1,2-Ethanediylbis[hexadecanamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5518-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N'-Ethylenebispalmitamide | |
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| Record name | 5518-18-3 | |
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| Record name | Hexadecanamide, N,N'-1,2-ethanediylbis- | |
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| Record name | Hexadecanamide, N,N'-1,2-ethanediylbis- | |
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| Record name | N,N'-ethane-1,2-diylbishexadecan-1-amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.422 | |
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| Record name | N,N'-ETHYLENEBISPALMITAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP8GB19Z7H | |
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Physicochemical Properties and Synthesis
Molecular Structure and Key Functional Groups
The molecule consists of a central ethylenediamine (B42938) linker to which two hexadecanamide (palmitamide) groups are attached. The key functional groups are the two amide linkages (-CONH-) and the two long C16 alkyl chains. The amide groups are capable of forming strong intermolecular hydrogen bonds, which contribute to the compound's high melting point and thermal stability. The long, nonpolar alkyl chains are responsible for its waxy nature, low water solubility, and its ability to interact with and modify the surfaces of other nonpolar materials, such as polymers.
Physical Properties: A Comprehensive Data Table
The physical properties of Hexadecanamide, N,N'-1,2-ethanediylbis- are summarized in the table below.
| Property | Value |
|---|---|
| Melting Point | 52.48 °C |
| Boiling Point | 682.8 °C at 760 mmHg |
| Density | 0.892 g/cm³ |
| Appearance | White to off-white solid |
| Solubility | Slightly soluble in aqueous acid and benzene (B151609) (with heating and sonication) |
Note: Some physical properties may have slight variations depending on the source and purity.
Synthesis and Manufacturing Processes
2 CH₃(CH₂)₁₄COOH + H₂NCH₂CH₂NH₂ → CH₃(CH₂)₁₄CONHCH₂CH₂NHCO(CH₂)₁₄CH₃ + 2 H₂O
Industrial-scale production may employ continuous flow reactors and various purification techniques, such as recrystallization, to achieve the high purity required for its diverse applications.
Supramolecular Chemistry and Self Assembly Phenomena
Fundamental Mechanisms of Self-Assembly
The self-assembly of Hexadecanamide (B162939), N,N'-1,2-ethanediylbis- is primarily driven by a combination of two powerful non-covalent forces: hydrogen bonding and hydrophobic interactions. The interplay between these forces allows the molecules to arrange themselves into stable, extended networks.
Role of Intermolecular Hydrogen Bonding in Assembly Processes
At the core of the self-assembly mechanism are the amide functional groups (-CONH-) located in the central part of the molecule. These groups are pivotal for forming strong, directional intermolecular hydrogen bonds. nih.gov The amide hydrogen atom (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen atom (C=O) serves as a hydrogen bond acceptor. This donor-acceptor pairing allows adjacent molecules to link together, creating chains and sheets. This extensive hydrogen-bonding network provides the structural rigidity and stability necessary for the formation of well-defined supramolecular structures. harvard.eduharvard.edu The collective strength of these numerous hydrogen bonds is a critical factor in the creation of stable assemblies. researchgate.net
Contribution of Hydrophobic Interactions from Long Alkyl Chains to Supramolecular Architectures
| Intermolecular Force | Molecular Origin | Role in Self-Assembly |
| Hydrogen Bonding | Amide groups (-CONH-) in the central linker | Provides directionality and structural rigidity, forming the primary backbone of the assembly. |
| Hydrophobic Interactions | Two long hexadecyl (C16) alkyl chains | Drives the aggregation of nonpolar chains to minimize solvent contact, enhancing the stability of the final structure. |
Characterization of Supramolecular Structures
The supramolecular architectures formed by Hexadecanamide, N,N'-1,2-ethanediylbis- give rise to distinct material properties that can be scientifically characterized. The ordered yet dynamic nature of these assemblies leads to behaviors such as liquid crystallinity and gelation.
Research on Liquid Crystallinity
The self-assembly of molecules with both rigid (the hydrogen-bonded core) and flexible (the alkyl chains) segments often leads to the formation of liquid crystalline phases. york.ac.uk These are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. In the case of Hexadecanamide, N,N'-1,2-ethanediylbis-, the parallel alignment of the molecules, driven by both hydrogen bonding and hydrophobic packing, can create layered structures characteristic of smectic liquid crystals. mdpi.comnih.gov These materials possess long-range orientational order but lack perfect positional order, allowing them to flow while maintaining some crystal-like properties. The stability and temperature range of these mesophases are highly dependent on the molecular structure, particularly the length of the terminal chains. nih.gov
Studies on Gelation Properties
Under certain conditions, typically in organic solvents, the self-assembly of Hexadecanamide, N,N'-1,2-ethanediylbis- can result in the formation of a three-dimensional network that spans the entire volume of the liquid. This network immobilizes the solvent molecules, leading to the formation of a semi-solid material known as a gel. The fibrous structures created by the directional hydrogen bonding and hydrophobic aggregation entangle to create the gel network. The ability of a molecule to act as a gelator is highly dependent on its capacity to form an extensive, stable supramolecular network that can effectively trap the solvent.
| Property | Supramolecular Basis | Description |
| Liquid Crystallinity | Ordered alignment of molecules into layers (e.g., smectic phases) | A state of matter with properties between a liquid and a solid, characterized by long-range orientational order. |
| Gelation | Formation of a 3D fibrous network that entraps solvent molecules | The process of forming a semi-solid gel from a liquid, caused by the immobilization of the solvent within a supramolecular network. |
Interactions with Biological Systems Non Clinical Research Perspectives
Mechanisms of Integration into Biological Membrane Lipid Bilayers
The integration of Hexadecanamide (B162939), N,N'-1,2-ethanediylbis- into biological membranes is primarily governed by its molecular structure. The two long, saturated hexadecanoyl (palmitoyl) chains are highly hydrophobic, readily partitioning into the nonpolar interior of the lipid bilayer. This insertion is thermodynamically favorable, driven by the hydrophobic effect, which minimizes the disruptive contact between the acyl chains and the aqueous environment.
The central ethylenediamine (B42938) bridge with its two amide linkages introduces a more polar region into the molecule. It is hypothesized that this polar head group resides near the lipid-water interface, in proximity to the polar head groups of the surrounding phospholipid molecules. The amide groups are capable of forming hydrogen bonds, which could further stabilize the molecule's position within the membrane. While detailed molecular dynamics simulations or biophysical studies specifically on Hexadecanamide, N,N'-1,2-ethanediylbis- are not extensively reported in the literature, its behavior is inferred from its structural similarity to other long-chain lipids and amides.
Impact on Membrane Fluidity and Permeability
The incorporation of Hexadecanamide, N,N'-1,2-ethanediylbis- into a lipid bilayer is expected to modulate the physical properties of the membrane, such as its fluidity and permeability. The long, saturated acyl chains can increase the van der Waals interactions between adjacent lipid tails, leading to a more ordered and less fluid membrane state. This ordering effect is characteristic of saturated lipids, which tend to decrease membrane fluidity.
Consequently, a decrease in membrane fluidity would likely lead to a reduction in the passive permeability of the membrane to water and small solutes. The tighter packing of the lipid acyl chains would create a more formidable barrier to diffusion. However, the extent of this impact would depend on the concentration of the compound within the membrane and the initial composition and phase of the lipid bilayer. It is important to note that direct experimental data, such as that from fluorescence anisotropy or differential scanning calorimetry studies on model membranes containing this specific compound, is not widely available to quantify these effects.
Research into Lipid-Protein Interaction Modalities
The structure of Hexadecanamide, N,N'-1,2-ethanediylbis- suggests the potential for interactions with integral and peripheral membrane proteins. The amide groups in the linker region can act as both hydrogen bond donors and acceptors, allowing for specific interactions with amino acid residues on the protein surface. Additionally, the hydrophobic acyl chains can interact with the transmembrane domains of proteins.
These interactions could potentially influence protein conformation and function. However, specific research detailing the modalities of these lipid-protein interactions for Hexadecanamide, N,N'-1,2-ethanediylbis- is limited. Studies on this compound are often mentioned in the context of it being a model for investigating such interactions, rather than presenting specific findings.
Investigational Biological Activities and Their Mechanistic Underpinnings
Preliminary research has suggested that Hexadecanamide, N,N'-1,2-ethanediylbis- may possess a range of biological activities. These are thought to be linked to its ability to interact with and disrupt biological membranes or modulate the activity of membrane-associated proteins.
Exploration of Antibacterial Properties
Hexadecanamide, N,N'-1,2-ethanediylbis- has been reported to exhibit antibacterial activity against certain bacterial strains. For example, some commercial suppliers note its activity against Staphylococcus aureus. The proposed mechanism for its antibacterial action is likely related to its ability to insert into and disrupt the bacterial cell membrane. This disruption could lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The specific details of its spectrum of activity and the precise molecular interactions leading to bacterial cell lysis remain an area for further investigation.
Studies on Antifungal Activities
Similar to its antibacterial properties, this compound has been investigated for antifungal activity. Reports suggest it may be effective against fungi such as Candida albicans. The mechanism of antifungal action is also presumed to involve the disruption of the fungal cell membrane's integrity. The long acyl chains could intercalate into the lipid bilayer, altering its structure and function, which is critical for fungal survival.
Elucidation of Anti-inflammatory Effects
There is some indication that Hexadecanamide, N,N'-1,2-ethanediylbis- may have anti-inflammatory properties. The mechanism behind this potential effect is not well-defined but could be related to the modulation of membrane-bound enzymes or receptors involved in inflammatory signaling pathways. Given its structural similarity to other fatty acid amides, some of which are known to have anti-inflammatory effects, this is a plausible area of investigation. However, detailed studies elucidating a specific anti-inflammatory mechanism for this particular compound are not yet prevalent in the scientific literature.
Table 1: Investigational Biological Activities of Hexadecanamide, N,N'-1,2-ethanediylbis-
| Biological Activity | Target Organism/System | Putative Mechanism of Action |
|---|---|---|
| Antibacterial | e.g., Staphylococcus aureus | Disruption of bacterial cell membrane integrity. |
| Antifungal | e.g., Candida albicans | Alteration of fungal cell membrane structure and function. |
Advanced Applications in Materials Science and Engineering Research
Polymer Science and Processing Enhancement
Hexadecanamide (B162939), N,N'-1,2-ethanediylbis-, more commonly known as N,N'-Ethylenebis(stearamide) (EBS), is a multifunctional synthetic wax that has garnered significant attention in materials science for its ability to enhance the properties and processability of a wide range of polymers. wikipedia.orgatamankimya.com Derived from the reaction of stearic acid and ethylenediamine (B42938), this bis-amide compound possesses a unique molecular structure with two polar amide groups and two long, non-polar fatty acid chains. This configuration allows it to function effectively at the interfaces within polymer systems, leading to a variety of performance improvements. Its high melting point and thermal stability make it suitable for use in engineering plastics that require high processing temperatures. atamankimya.comtarakchemicals.com
In the field of organic synthesis, Hexadecanamide, N,N'-1,2-ethanediylbis- is utilized as a coupling agent. Its structure, featuring long hydrocarbon chains, enables it to bridge two molecules, which facilitates their reaction and the formation of new chemical bonds. smolecule.com This characteristic is particularly valuable in the synthesis of macromolecules such as polymers and dendrimers. smolecule.com
Beyond its role in direct synthesis, the compound's surface-active properties allow it to act as an interfacial modifier. It can improve the dispersion and coupling of fillers and pigments within a polymer matrix. The amide groups in its structure can form hydrogen bonds with the surface of inorganic fillers, while the non-polar stearamide chains interact with the polymer matrix, thereby strengthening the interfacial adhesion between the two phases. scienceopen.com
Research has demonstrated its effectiveness in polymer nanocomposites. For example, when added to poly(ethylene terephthalate)/organo-montmorillonite (PET/OMMT) nanocomposites, it improves the dispersion and exfoliation of the clay filler, resulting in a remarkable enhancement in the material's impact strength and storage modulus. researchgate.net Similarly, in polymethylmethacrylate (PMMA) composites modified with halloysite (B83129) nanotubes (HNT), the addition of this bis-amide improves nanomechanical properties, including scratch resistance, by fostering better dispersion of the nanotubes and increasing interfacial compatibility. scienceopen.com
Furthermore, it functions as an effective nucleating agent, particularly in semi-crystalline polymers like Poly(L-lactide) (PLLA). asianpubs.org By accelerating the crystallization rate, it helps to refine the resin's structure, which can improve the mechanical properties and transparency of the final products. asianpubs.org
Table 1: Enhanced Polymer Performance with Hexadecanamide, N,N'-1,2-ethanediylbis-
| Polymer System | Additive Role | Observed Performance Enhancement(s) |
| Poly(ethylene terephthalate) / Organo-montmorillonite (PET/OMMT) | Dispersing Agent | Improved filler dispersion, enhanced impact strength and storage modulus. researchgate.net |
| Polymethylmethacrylate / Halloysite Nanotubes (PMMA/HNT) | Interfacial Modifier | Improved scratch resistance, lower coefficient of friction, better balance of tensile strength and impact resistance. scienceopen.com |
| Poly(L-lactide) (PLLA) | Nucleating Agent | Accelerated crystallization rate, decreased spherulite size, increased spherulite number. asianpubs.org |
| Polyolefins, Polyformaldehyde, Polyamide | Nucleating Agent | Promotes finer resin structure, improving mechanical properties and transparency. atamankimya.com |
One of the most widely recognized applications of Hexadecanamide, N,N'-1,2-ethanediylbis- is as a lubricant in polymer processing. atamankimya.com It functions as both an internal and external lubricant, reducing friction and improving the flow properties of thermoplastics and thermosetting resins. atamankimya.combaerlocher.com
External Lubrication: It reduces the adhesion and friction between the polymer melt and the hot metal surfaces of processing equipment like extruders and molds. atamankimya.combaerlocher.com This facilitates mold release and prevents sticking, which can improve production rates. tarakchemicals.comgoyenchemical.com
This dual functionality is effective in a broad spectrum of polymers, including PVC, ABS, polystyrene (PS), polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), polycarbonate, and polyurethane. guidechem.com Its compatibility with other lubricants like calcium stearate (B1226849) and fatty acid esters allows for synergistic effects in complex formulations. goyenchemical.com The use of this additive helps to prevent processing issues that can arise from under-lubrication, such as polymer degradation, or from over-lubrication, which can cause slippage and reduced output. specialchem.com
Table 2: Lubricating Effects of Hexadecanamide, N,N'-1,2-ethanediylbis- in Various Polymers
| Polymer | Lubrication Type | Primary Benefits |
| PVC (Rigid & Plasticized) | Internal & External | Improves flow characteristics, acts as an anti-blocking agent, enhances malleability. tarakchemicals.com |
| ABS, Polystyrene (PS) | Internal & External | Increases flow, improves mold release, aids in pigment dispersion. tarakchemicals.comguidechem.com |
| Polyolefins (PE, PP) | External | Acts as an anti-blocking agent, aids in pigment dispersion. tarakchemicals.com |
| Polyamides (PA) | Internal | Functions as an internal mold release agent. tarakchemicals.com |
| Polycarbonate (PC), Polyurethane (PU) | Lubricant | Used as a lubricant and demolding agent. atamankimya.com |
The incompatibility of Hexadecanamide, N,N'-1,2-ethanediylbis- with most polymer systems causes it to migrate to the surface, a phenomenon known as "blooming". tarakchemicals.com This migration results in the formation of a thin, slippery monomolecular layer on the polymer surface, which imparts several beneficial properties. tarakchemicals.comspecialchem.com
This surface layer reduces the coefficient of friction, leading to increased scratch and abrasion resistance. scienceopen.comchemceed.com In automotive-grade PMMA, for instance, this surface modification is a key factor in improving the material's durability against surface damage. scienceopen.com The additive is also reported to increase the surface gloss on rubber products like automotive floor mats and on various plastic articles, acting as a surface polishing agent. guidechem.com In coatings and printing inks, it can be used to provide slip and improve scratch resistance with minimal impact on transparency. guidechem.comchemceed.com
By reducing surface friction, Hexadecanamide, N,N'-1,2-ethanediylbis- helps to lower the generation of static charges on the surface of plastic parts. tarakchemicals.com This antistatic property is valuable in numerous applications for thermoplastics and synthetic fibers. wikipedia.orgchemceed.com
In the manufacturing of synthetic fibers, such as polyester (B1180765) and polyamide, it is incorporated to improve heat and weather resistance and to impart an antistatic effect. atamankimya.comguidechem.com It is specifically used as an additive in the spinning of antistatic nylon fiber, where it also contributes to a reduction in yarn breakage. atamankimya.comgoyenchemical.com This makes it a critical component for producing plastics and textiles used in environments where static discharge is a concern.
Its high thermal stability is superior to that of some traditional additives, making it particularly effective in high-temperature applications. goyenchemical.com In formulations for PVC and polyolefins, it can significantly enhance heat and weather resistance, especially when used in conjunction with primary stabilizers. Research on polyoxymethylene has also shown that its addition improves the polymer's thermal stability. guidechem.com This stabilizing function helps to preserve both the aesthetic and mechanical integrity of the final polymer product. tarakchemicals.com
Advancements in Materials Science: Unlocking the Potential of Hexadecanamide, N,N'-1,2-ethanediylbis-
The multifaceted compound Hexadecanamide, N,N'-1,2-ethanediylbis-, a synthetic wax, is the subject of growing interest in materials science and engineering. Its unique molecular structure is being leveraged in advanced applications ranging from the precise engineering of nanomaterials to the formulation of specialized industrial fluids.
Advanced Analytical Methodologies for Characterization and Detection
Chromatographic Techniques for Separation and Identification
Chromatography is a fundamental technique for the separation and purification of Hexadecanamide (B162939), N,N'-1,2-ethanediylbis- from complex mixtures. High-performance and ultra-performance liquid chromatography are particularly well-suited for this non-volatile, high-molecular-weight compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis of Hexadecanamide, N,N'-1,2-ethanediylbis-. A common approach involves reverse-phase (RP) chromatography, which separates molecules based on their hydrophobicity. sielc.com Due to the long alkyl chains in its structure, Hexadecanamide, N,N'-1,2-ethanediylbis- is highly nonpolar and exhibits strong retention on RP columns.
A specific reverse-phase HPLC method utilizes a Newcrom R1 column, which has low silanol (B1196071) activity, making it suitable for this type of analysis. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid. sielc.com For applications where the eluent is introduced into a mass spectrometer, a volatile acid such as formic acid is substituted for phosphoric acid to ensure compatibility. sielc.comsielc.com This HPLC method is scalable, allowing for its use in preparative separation to isolate impurities. sielc.com
Table 1: Example HPLC Method Parameters for Hexadecanamide, N,N'-1,2-ethanediylbis- Analysis
| Parameter | Condition | Source(s) |
|---|---|---|
| Column | Newcrom R1 | sielc.com, sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and Water | sielc.com |
| Acid Modifier | Phosphoric Acid (Standard) or Formic Acid (MS-Compatible) | sielc.com, sielc.com |
| Mode | Reverse Phase (RP) | sielc.com |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These improvements are achieved by using columns packed with smaller particles (typically sub-2 µm). For the analysis of Hexadecanamide, N,N'-1,2-ethanediylbis-, HPLC methods can be adapted for UPLC systems by using columns with smaller (e.g., 3 µm) particles for faster applications. sielc.comsielc.com
In advanced analytical setups, UPLC is often coupled with mass spectrometry. For instance, an Acquity I-Class UPLC system has been used in the analysis of related compounds. nih.gov A typical UPLC separation might be performed on a column like the CORTECS C18, which is designed for high-efficiency separations. nih.gov The mobile phase often consists of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile, both containing 0.1% formic acid to facilitate ionization for mass spectrometry. nih.gov
Table 2: Representative UPLC System Conditions for Analyzing Compounds of Similar Polarity
| Parameter | Condition | Source(s) |
|---|---|---|
| System | Acquity I-Class UPLC | nih.gov |
| Column | CORTECS C18 (e.g., 2.1 × 100 mm, 1.6 μm) | nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | nih.gov |
| Flow Rate | 0.3 mL min⁻¹ | nih.gov |
| Column Temperature | 40 °C | nih.gov |
| Gradient | A time-based gradient from high aqueous to high organic content | nih.gov |
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is an indispensable tool for the structural characterization and sensitive detection of Hexadecanamide, N,N'-1,2-ethanediylbis-. When coupled with liquid chromatography, it provides comprehensive data on the molecule's mass and fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS) Variants (LC/TOFMS, UPLC-MS/QTOF, IMS-HRMS)
The coupling of liquid chromatography with high-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) and Quadrupole Time-of-Flight (QTOF) analyzers, provides highly accurate mass measurements, which are essential for confirming the elemental composition of Hexadecanamide, N,N'-1,2-ethanediylbis- (C34H68N2O2). epa.gov Techniques like UPLC-MS/QTOF combine the superior separation power of UPLC with the high mass accuracy and resolution of QTOF-MS. nih.govnih.gov
These LC-HRMS systems can identify the compound by its precise monoisotopic mass of 536.528079 g/mol . epa.govchemspider.com The use of soft ionization techniques like electrospray ionization (ESI) allows for the detection of protonated molecules ([M+H]+), sodiated adducts ([M+Na]+), or other common adducts, which aids in confirming the molecular weight. uni.luescholarship.org
Application of Ion Mobility Spectrometry (IMS) and Collision Cross-Section (CCS) Values for Enhanced Identification
Ion Mobility Spectrometry (IMS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When hyphenated with LC-MS (i.e., LC-IMS-MS), it adds another dimension of separation, which is particularly useful for distinguishing between isomers and structurally similar compounds that may not be resolved by chromatography alone. nih.govmdpi.com
A key parameter derived from IMS is the Collision Cross-Section (CCS), which is a measure of the ion's rotationally averaged surface area in the gas phase. nih.gov The CCS value is a characteristic physical property of an ion and can significantly enhance identification confidence when compared against experimental databases or theoretical predictions. nih.gov For Hexadecanamide, N,N'-1,2-ethanediylbis-, predicted CCS values have been calculated for various adducts, providing a valuable reference for its identification. uni.lu The direct comparison of experimentally measured CCS values with predicted values can improve the structural annotation of unknown compounds. nih.gov
Table 3: Predicted Collision Cross-Section (CCS) Values for Hexadecanamide, N,N'-1,2-ethanediylbis- Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) | Source(s) |
|---|---|---|---|
| [M+H]⁺ | 537.53538 | 263.7 | uni.lu |
| [M+Na]⁺ | 559.51732 | 272.4 | uni.lu |
| [M+K]⁺ | 575.49126 | 270.8 | uni.lu |
| [M+NH₄]⁺ | 554.56192 | 262.0 | uni.lu |
| [M-H]⁻ | 535.52082 | 251.5 | uni.lu |
| [M+HCOO]⁻ | 581.52630 | 265.7 | uni.lu |
| [M+CH₃COO]⁻ | 595.54195 | 262.2 | uni.lu |
CCS values were predicted using the CCSbase calculator. uni.lu
Spectroscopic Characterization Methods
While chromatography and mass spectrometry are primary tools for separation and mass identification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for the definitive structural elucidation of Hexadecanamide, N,N'-1,2-ethanediylbis-.
These techniques provide detailed information about the compound's chemical structure. For instance, FTIR spectroscopy can identify key functional groups. The spectrum of Hexadecanamide, N,N'-1,2-ethanediylbis- would be expected to show characteristic absorption bands for the N-H stretching and bending of the secondary amide groups, the C=O stretching of the amide carbonyl, and the C-H stretching of the long aliphatic chains. nih.gov
NMR spectroscopy (both ¹H and ¹³C) would provide a complete map of the carbon and proton environments within the molecule. ¹H NMR would show distinct signals for the protons on the ethylene (B1197577) bridge (-CH₂-CH₂-), the protons adjacent to the amide nitrogen and carbonyl groups, and the overlapping signals of the long methylene (B1212753) (-CH₂-) chains and terminal methyl (-CH₃) groups. ¹³C NMR would similarly provide signals for each unique carbon atom, including the carbonyl carbon of the amide groups and the carbons of the ethylene linker and the hexadecanoyl chains. nih.gov The combination of these spectroscopic techniques allows for the unambiguous confirmation of the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of Hexadecanamide, N,N'-1,2-ethanediylbis- by providing detailed information about the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While publicly available, detailed spectral assignments for this specific compound are limited, the expected resonances can be predicted based on its distinct structural components.
The symmetrical nature of the molecule simplifies the expected spectrum. Key proton signals would include:
Amide Protons (N-H): A signal corresponding to the amide protons, the chemical shift of which can be influenced by solvent and temperature.
Ethylene Bridge Protons (-CH₂-CH₂-): A characteristic signal for the four protons of the ethylene group connecting the two amide functionalities.
Alkyl Chain Protons:
A triplet signal for the terminal methyl (-CH₃) groups at the end of each C16 chain.
A complex multiplet for the numerous methylene (-CH₂) groups of the long palmitoyl (B13399708) chains.
A distinct signal for the methylene group adjacent to the carbonyl group (α-CH₂).
A corresponding ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the amide group, the carbons of the ethylene bridge, and the various carbons along the hexadecanoyl chains.
Table 1: Predicted ¹H NMR Chemical Shifts for Hexadecanamide, N,N'-1,2-ethanediylbis-
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
| Terminal -CH₃ | ~0.9 | Triplet |
| Alkyl Chain -(CH₂)n- | ~1.2-1.6 | Multiplet |
| α-CH₂ (adjacent to C=O) | ~2.2 | Triplet |
| Ethylene Bridge -CH₂- | ~3.4 | Multiplet |
| Amide N-H | ~5.5-8.5 | Broad Singlet/Triplet |
Note: Predicted values are based on standard chemical shift ranges and may vary based on solvent and experimental conditions.
Fourier Transform Infrared (FTIR) Spectroscopy for Material Analysis
Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for identifying the functional groups present in Hexadecanamide, N,N'-1,2-ethanediylbis-, thereby confirming its chemical identity and analyzing its presence in materials. The FTIR spectrum is characterized by specific absorption bands corresponding to the vibrations of its chemical bonds.
Key characteristic absorption bands for Hexadecanamide, N,N'-1,2-ethanediylbis- include:
N-H Stretching: A prominent band typically appearing in the region of 3300 cm⁻¹, characteristic of the amide N-H bond.
C-H Stretching: Strong, sharp bands in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the long alkyl chains.
Amide I Band (C=O Stretching): A very strong absorption band located around 1640 cm⁻¹, which is one of the most characteristic peaks for secondary amides.
Amide II Band (N-H Bending and C-N Stretching): Another strong band found near 1550 cm⁻¹, resulting from a combination of N-H bending and C-N stretching vibrations.
The presence and intensity of these bands allow for the qualitative and semi-quantitative analysis of the compound in polymer matrices and other materials.
Table 2: Characteristic FTIR Absorption Bands for Hexadecanamide, N,N'-1,2-ethanediylbis-
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Amide (-NH) | ~3300 | Strong, Broad |
| C-H Asymmetric Stretch | Alkyl (-CH₂) | ~2920 | Strong, Sharp |
| C-H Symmetric Stretch | Alkyl (-CH₂) | ~2850 | Strong, Sharp |
| C=O Stretch (Amide I) | Amide (-C=O) | ~1640 | Very Strong |
| N-H Bend / C-N Stretch (Amide II) | Amide (-NH, -CN) | ~1550 | Strong |
Non-Target and Suspect Screening Methodologies in Complex Matrices
Hexadecanamide, N,N'-1,2-ethanediylbis- is frequently used as a lubricant and additive in the manufacturing of plastics. uni-frankfurt.desquarespace.com Consequently, it can be present in final consumer products as an intentionally added substance (IAS) or a non-intentionally added substance (NIAS) that can migrate from the material. researchgate.net Non-target and suspect screening analyses, utilizing high-resolution mass spectrometry (HRMS) techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), are powerful approaches for its detection in complex matrices such as food contact materials. uni-frankfurt.de
In these methodologies, a sample extract is analyzed to generate a comprehensive dataset of all detectable chemical features. In suspect screening, this data is then searched against a curated database of suspected compounds, including known additives like Hexadecanamide, N,N'-1,2-ethanediylbis-. In non-target screening, unknown signals are elucidated based on their accurate mass, isotopic pattern, and fragmentation spectra.
Several research studies have successfully identified Hexadecanamide, N,N'-1,2-ethanediylbis- (CAS 5518-18-3) migrating from various polymers. For instance, it has been detected as a NIAS in ethylene-vinyl acetate (B1210297) (EVA) corks and polypropylene (B1209903) (PP) samples intended for food contact. researchgate.netscribd.com It has also been identified in non-target screening of extracts from bioplastics like polylactic acid (PLA). uni-frankfurt.desquarespace.com These studies underscore the utility of advanced screening methods to identify and assess the presence of additives and migrants in consumer products.
Table 3: Examples of Hexadecanamide, N,N'-1,2-ethanediylbis- Detection in Screening Studies
| Matrix | Analytical Technique | Study Context | Finding | Reference(s) |
| Polylactic Acid (PLA) Bioplastic | UPLC-QTOF-MS/MS | Non-target screening of chemicals in consumer products | Identified as a lubricant and plastic additive. | uni-frankfurt.desquarespace.com |
| Ethylene-Vinyl Acetate (EVA) Corks | UHPLC-IMS-QTOF | Non-target analysis of migrating substances | Detected as a Non-Intentionally Added Substance (NIAS). | researchgate.net |
| Polypropylene (PP) | UPLC-MS/QTOF | Analysis of migrants from food packaging | Identified in samples intended for contact with cheese, salmon, tuna, cream, and butter. | scribd.com |
Environmental Research and Behavior
Migration Studies from Contact Materials (e.g., Polypropylene (B1209903) Films, Food Packaging)
The migration of additives from food contact materials is a critical area of food safety research. These additives, while serving essential functions in the polymer, are not chemically bound to the polymer and can transfer into foodstuffs. The extent of this migration depends on various factors, including the nature of the food (e.g., fatty or aqueous), contact time, temperature, and the properties of the packaging material itself.
Research into non-volatile compounds migrating from polypropylene (PP) films used in food packaging has identified substances related to additives like N,N'-ethylenebis(stearamide) (EBS). In a comprehensive study analyzing 26 different PP film samples, researchers identified a multitude of migrating compounds, including both intentionally added substances (IAS) and non-intentionally added substances (NIAS). NIAS can be impurities, or reaction and degradation products of the initial additives.
In this specific study, five substances identified were amides bonded by an ethylene (B1197577) group, which were suggested to be potential degradation products of octadecanamide, N,N'-1,2-ethanediylbis- (EBS). EBS is a synthetic wax commonly used as a dispersing agent or as an internal/external lubricant in plastics. The migration tests were performed using various food simulants to represent different types of food products, such as 95% ethanol (B145695) for fatty foods and 3% acetic acid for acidic foods. Analysis was conducted using advanced techniques like Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-MS/QTOF).
The table below summarizes key parameters and findings from a representative migration study on polypropylene films.
Interactive Data Table: Migration Study of Additives from Polypropylene Films
| Parameter | Details |
| Material Studied | Polypropylene (PP) Films for food packaging |
| Compound of Interest | Degradation products of Octadecanamide, N,N'-1,2-ethanediylbis- (EBS) |
| Number of Samples | 26 different PP film samples |
| Food Simulants Used | 10% ethanol, 3% acetic acid, 95% ethanol, and Tenax® |
| Test Conditions | Immersion at 60 °C for 10 days |
| Analytical Technique | UPLC-MS/QTOF |
| Key Findings | Identification of 74 total compounds, including 16 IAS and 58 NIAS. |
| Five of the NIAS were identified as amides bonded by ethylene, suggested to be degradation products of EBS. | |
| Some samples exceeded maximum recommended migration levels for certain amide compounds when 95% ethanol was used as a simulant. |
Environmental Fate and Degradation Pathways
The environmental fate of a chemical compound describes its transport and transformation in the environment. This includes processes like biodegradation, hydrolysis, and photolysis, which determine the compound's persistence.
Research on Biodegradability Under Aerobic and Anaerobic Conditions
Studies on Environmental Persistence
Environmental persistence refers to the length of time a chemical remains in a particular environment before it is broken down by chemical or biological processes. There is a notable lack of specific studies focused on the environmental persistence of Hexadecanamide (B162939), N,N'-1,2-ethanediylbis-. Multiple safety and technical datasheets for the closely related N,N'-ethylenebis(stearamide) explicitly state that data on its persistence and degradability are "not available" or "not established". nih.govepa.gov This indicates a significant data gap in the scientific understanding of how long this compound and its analogues may last in soil, water, or sediment.
Analysis of Environmental Occurrence and Distribution
Information regarding the measured concentrations and distribution of Hexadecanamide, N,N'-1,2-ethanediylbis- in the environment is not well-documented in scientific literature. While the compound is used in various industrial applications, leading to potential environmental release, there are no comprehensive monitoring studies that report its detection in environmental compartments like surface water, groundwater, soil, or air.
Potential release to the environment can occur from industrial use, such as in processing aids at industrial sites, or from the use of products containing the substance. For the related N,N'-ethylenebis(stearamide), environmental release is likely to occur from outdoor use in long-life materials with high release rates, such as in tires, treated textiles, and brake pads. However, without specific monitoring data, the actual environmental concentrations and distribution remain unknown.
Regulatory Landscape and Research Context
Status in Major Chemical Inventories (e.g., TSCA Inventory, EC Number)
Hexadecanamide (B162939), N,N'-1,2-ethanediylbis- is listed on several key international chemical inventories, which signifies that it is an existing chemical substance in major industrial markets. This status facilitates its use in commerce and industry, subject to the regulations of each jurisdiction.
The compound is registered under the CAS (Chemical Abstracts Service) number 5518-18-3. sielc.comsmolecule.com In the United States, it is listed on the Toxic Substances Control Act (TSCA) Inventory. epa.gov The U.S. Environmental Protection Agency (EPA) lists the substance with an "ACTIVE" status on the TSCA Inventory, indicating it is currently in commercial use. epa.govnih.gov
In Europe, it is identified by the EC Number 226-864-0. sielc.comchemspider.com This number corresponds to its entry in the European Inventory of Existing Commercial Chemical Substances (EINECS). sielc.comchemspider.com The compound's presence on these inventories is a critical component of its regulatory profile. For instance, in Australia, while it may not have an individual approval, it can be used as a component in products covered by a group standard under the Australian Industrial Chemicals Introduction Scheme (AICIS). nih.gov
Table 1: Inventory Status of Hexadecanamide, N,N'-1,2-ethanediylbis-
| Inventory/Identifier | Number/Status | Jurisdiction |
| CAS Number | 5518-18-3 | International |
| EC Number (EINECS) | 226-864-0 | European Union |
| TSCA Inventory | ACTIVE | United States |
| FDA UNII | DP8GB19Z7H | United States |
Designation as "Research Use Only" Compound
Many chemical suppliers explicitly label Hexadecanamide, N,N'-1,2-ethanediylbis- as a "Research Use Only" (RUO) product. smolecule.com This designation carries significant regulatory meaning, indicating that the substance is intended for use in controlled laboratory environments for scientific investigation, experimentation, and analysis. medtecheurope.org It is not designed or approved for human therapeutic applications, veterinary use, or direct use in diagnostic procedures. smolecule.commedtecheurope.org
The RUO label is a warning to prevent the compound's application in clinical diagnostics. apacmed.org Products labeled as RUO are not subject to the same stringent regulatory requirements as in vitro diagnostic medical devices (IVDs). johner-institute.com This distinction is crucial, as the performance characteristics for clinical use have not been established for RUO-designated products. asm.org For example, the U.S. Food and Drug Administration (FDA) clarifies that RUO labeling is meant for products in the laboratory research phase of development and should not be represented as effective for diagnostic purposes. asm.org
Implications of Regulatory Frameworks for Chemical Research and Development
The regulatory frameworks governing chemicals like Hexadecanamide, N,N'-1,2-ethanediylbis- have significant implications for research and development. The listing of a compound on major inventories like TSCA and EINECS generally streamlines its availability for industrial R&D, as it is not considered a "new" chemical substance that would require a more extensive pre-manufacture notification process. chemradar.com
However, the "Research Use Only" designation imposes clear boundaries on its application. The RUO status allows researchers to access the chemical for fundamental research, such as in organic synthesis, materials science, and the study of lipid-protein interactions, without the extensive and costly documentation required for products intended for clinical or diagnostic use. smolecule.comjohner-institute.com This facilitates innovation and discovery in the early stages of product development. medtecheurope.org
At the same time, these frameworks create a clear demarcation between research and clinical applications. Using an RUO-labeled product for purposes outside of research, such as in unapproved diagnostic procedures, can have legal and safety consequences. johner-institute.comfda.gov Regulatory bodies emphasize that the intended use, not just the label, determines a product's regulatory status. johner-institute.com Therefore, researchers and developers must operate strictly within the intended use specified by the RUO designation to ensure compliance and avoid potential misbranding of their work. asm.orgfda.gov This regulatory structure supports the advancement of science while maintaining safeguards against the inappropriate use of unevaluated substances in clinical settings. medtecheurope.orgfda.gov
Q & A
Basic Research Questions
What are the recommended synthetic routes for Hexadecanamide, N,N'-1,2-ethanediylbis-?
Methodological Answer:
The synthesis of ethanediylbis-linked amides typically involves reacting a diamine (e.g., ethylenediamine) with a carboxylic acid derivative under controlled conditions. For example:
- Reactants : Hexadecanoic acid (or its activated form, such as an acyl chloride) and ethylenediamine.
- Dehydrating Agents : Thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to activate the carboxylic acid.
- Reaction Conditions : Conducted in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) at 60–80°C for 12–24 hours to ensure complete amide bond formation .
- Purification : Column chromatography or recrystallization to isolate the product.
How can researchers characterize Hexadecanamide, N,N'-1,2-ethanediylbis- experimentally?
Methodological Answer:
Key characterization techniques include:
- Spectroscopy :
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and enthalpy changes (e.g., ΔfusH ~150–200 J/g) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected m/z ~511.5 for C₃₄H₆₆N₂O₂) .
What safety protocols are critical when handling Hexadecanamide derivatives?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .
- First Aid :
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.
- Skin Contact : Wash with soap and water for 15 minutes .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
How can researchers design experiments to assess the biological activity of Hexadecanamide derivatives?
Methodological Answer:
- Antimicrobial Assays :
- Use agar diffusion methods (e.g., Kirby-Bauer) with bacterial strains (e.g., E. coli, S. aureus).
- Prepare stock solutions in DMSO (≤1% v/v) and test at concentrations of 10–100 µg/mL .
- Drug-Likeness Evaluation :
How can contradictory findings in metabolomic studies involving Hexadecanamide be resolved?
Methodological Answer:
- Case Study : In hypertensive models, serum hexadecanamide levels were increased in human studies (GC/MS) but decreased in murine models (HPLC/MS) .
- Resolution Strategies :
- Standardization : Use identical analytical platforms (e.g., LC-MS/MS) across studies.
- Model Selection : Compare species-specific metabolic pathways (e.g., differences in β-oxidation rates).
- Sample Preparation : Control for lipid extraction efficiency (e.g., Folch method vs. Bligh-Dyer) .
What methodologies are used to study enzyme inhibition by Hexadecanamide derivatives?
Methodological Answer:
- α-Glucosidase Inhibition :
- Incubate the compound with enzyme (0.1 U/mL) and substrate (p-nitrophenyl-α-D-glucopyranoside) in phosphate buffer (pH 6.8).
- Measure absorbance at 405 nm to calculate IC₅₀ values .
- Acetylcholinesterase (AChE) Assays :
- Use Ellman’s method with acetylthiocholine iodide as substrate.
- Compare inhibition kinetics (e.g., competitive vs. non-competitive) via Lineweaver-Burk plots .
How can Hexadecanamide’s physicochemical properties be optimized for drug delivery applications?
Methodological Answer:
- Challenge : High lipophilicity (LogP ~7.2) limits aqueous solubility .
- Strategies :
- Structural Modification : Introduce PEGylated chains or hydroxyl groups to enhance hydrophilicity .
- Formulation : Use lipid-based carriers (e.g., liposomes) or nanoemulsions to improve bioavailability .
- In Silico Modeling : Predict solubility and permeability using tools like QikProp or ADMET Predictor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
